[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL
Description
[4-(2-Methoxyethoxy)-3-methylpyridin-2-yl]methanol is a pyridine-derived compound featuring a 2-methoxyethoxy substituent at position 4, a methyl group at position 3, and a hydroxymethyl (-CH2OH) group at position 2. Its molecular formula is C10H15NO3, with a molar mass of 197.23 g/mol. The methoxyethoxy group (-OCH2CH2OCH3) introduces ether-linked hydrophilicity, while the methyl and hydroxymethyl groups contribute to steric and hydrogen-bonding properties.
Properties
IUPAC Name |
[4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-9(7-12)11-4-3-10(8)14-6-5-13-2/h3-4,12H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKDFFQFGLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL typically involves multiple steps. One common method includes the reaction of 2-methoxyethanol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium hydroxide and carried out at low temperatures to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to bind to specific biological targets .
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological pathways suggest it could be useful in treating certain diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications .
Mechanism of Action
The mechanism of action of [4-(2-METHOXYETHOXY)-3-METHYLPYRIDIN-2-YL]METHANOL involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could influence various biochemical processes .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Heterocyclic Core Differences: The target compound uses a pyridine ring, whereas [(4-(6-Methoxypyridazin-3-yl)phenyl)methanol employs a pyridazine core (two adjacent nitrogen atoms), which alters electron distribution and reactivity. Pyridazine derivatives typically exhibit stronger dipole moments and altered solubility compared to pyridine analogs .
The hydroxymethyl (-CH2OH) group at position 2 in both the target compound and [2-(4-Methylphenoxy)-3-pyridinyl]methanol enables hydrogen bonding, but steric hindrance from the 3-methyl group in the target compound may reduce intermolecular interactions.
Molecular Weight Trends: The target compound has a lower molar mass (197.23 g/mol) than its analogs due to the absence of aromatic phenyl groups (e.g., 215.25 g/mol for [2-(4-Methylphenoxy)-3-pyridinyl]methanol ).
Physicochemical and Reactivity Comparisons
Hypothesized Properties (Based on Substituent Chemistry):
Solubility: The methoxyethoxy group in the target compound likely improves solubility in polar solvents (e.g., water, ethanol) compared to the methylphenoxy group in [2-(4-Methylphenoxy)-3-pyridinyl]methanol , which is more lipophilic. Pyridazine-containing compounds (e.g., [(4-(6-Methoxypyridazin-3-yl)phenyl)methanol ) may exhibit intermediate solubility due to their dual nitrogen atoms.
This reactivity is shared with [2-(4-Methylphenoxy)-3-pyridinyl]methanol . The methoxyethoxy group may participate in nucleophilic substitutions or ether-cleavage reactions under acidic/basic conditions, a feature absent in compounds with simple methoxy or phenoxy groups.
Research Findings and Limitations
- Limited Direct Studies: No peer-reviewed studies directly compare the physicochemical or biological properties of this compound with its analogs. Structural inferences are drawn from substituent chemistry and heterocyclic principles.
- Synthetic Challenges: The methoxyethoxy group’s synthesis may require multi-step protection/deprotection strategies, contrasting with simpler substituents in analogs like [2-(4-Methylphenoxy)-3-pyridinyl]methanol .
Biological Activity
The compound [4-(2-Methoxyethoxy)-3-methylpyridin-2-yl]methanol is an organic molecule characterized by a pyridine ring substituted with a methoxyethoxy group and a hydroxymethyl group. This unique structure enhances its solubility and potential interactions in biological systems, which may lead to various biological activities. The molecular formula is CHNO, with a molecular weight of approximately 223.27 g/mol. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis Methods
Synthesis of This compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the methoxyethoxy group.
- Reduction Reactions : Reducing corresponding ketones or aldehydes to form the hydroxymethyl group.
- Nucleophilic Substitution : Employing nucleophiles to replace suitable leaving groups in pyridine derivatives.
These methods showcase the synthetic flexibility available for creating this compound.
Biological Activity
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds structurally related to This compound may inhibit the growth of various cancer cell lines. For instance, related pyridine derivatives have shown IC values in the low micromolar range against HeLa cells, indicating significant antiproliferative effects .
- Antimicrobial Properties : Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
- Neuroprotective Effects : Some pyridine derivatives are being explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to disrupt microtubule dynamics, which is crucial for cancer cell division .
- Modulation of Enzyme Activity : The presence of functional groups may allow this compound to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell signaling pathways, influencing cellular responses.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties and potential advantages of This compound :
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Methylpyridine | Pyridine ring with a methyl group | Commonly used as a solvent |
| 4-Amino-3-methylpyridine | Amino group substitution | Exhibits different reactivity |
| 4-Hydroxymethyl-3-methylpyridine | Hydroxymethyl instead of methoxy | Potentially higher biological activity |
| 2-(Methoxyethoxy)phenol | Phenolic structure with methoxy group | Antioxidant properties |
This table illustrates how the specific combination of functional groups in This compound may enhance its solubility and biological interaction compared to other similar compounds.
Case Studies and Research Findings
- Antiproliferative Studies : In vitro studies have demonstrated that derivatives similar to This compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and K562, with IC values ranging from 0.75 to 4.7 μM .
- Neuroprotective Research : Investigations into related compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, suggesting that this class of compounds could be further explored for neuroprotective therapies.
- Antimicrobial Testing : Initial screening has indicated that certain derivatives possess significant antimicrobial activity against Gram-positive bacteria, warranting further exploration into their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(2-methoxyethoxy)-3-methylpyridin-2-yl]methanol, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React pyridine derivatives with methoxyethoxy-containing reagents under acidic conditions. For example, hydrogen chloride in 1,4-dioxane (as in EP 4374877 A2) can facilitate functional group introduction .
- Route 2 : Optimize reflux conditions using ethanol/water mixtures (e.g., 8 hours reflux for similar pyridine derivatives) to achieve intermediates, followed by purification via recrystallization .
- Yield Optimization : Monitor reaction progress using LCMS (e.g., m/z 236 [M+H]+ as a reference ) and adjust stoichiometry of methoxyethoxy reagents to minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use reverse-phase HPLC with conditions like 0.83–1.70 minutes retention time (C18 column, acidic mobile phase) .
- NMR/LCMS : Confirm the presence of methoxyethoxy (-OCH2CH2OCH3) and hydroxymethyl (-CH2OH) groups via 1H-NMR (δ 3.2–3.6 ppm for ether protons) and LCMS fragmentation patterns .
- Recrystallization : Purify using ethanol/hexane mixtures to achieve >95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or esterification reactions?
- Mechanistic Analysis :
- The hydroxymethyl group (-CH2OH) acts as a nucleophile in esterification, while the methoxyethoxy side chain may stabilize intermediates via hydrogen bonding. For example, analogous compounds form carboxamides under coupling agents like EDCI .
- Computational studies (DFT) can model charge distribution on the pyridine ring to predict regioselectivity in reactions with electrophiles .
Q. How does the methoxyethoxy substituent influence the compound’s stability under acidic or oxidative conditions?
- Stability Studies :
- Conduct accelerated degradation tests (e.g., 0.1 N HCl, 40°C) and monitor via HPLC. The ether linkage in methoxyethoxy may hydrolyze under strong acids, requiring pH-controlled formulations .
- Compare with derivatives lacking the methoxyethoxy group (e.g., 3-methylpyridin-2-yl methanol) to isolate stability effects of the substituent .
Q. What strategies are effective for integrating this compound into drug-like molecules, such as proton pump inhibitors?
- Drug Design Applications :
- Use the hydroxymethyl group for covalent conjugation (e.g., sulfinyl linkages in rabeprazole analogs) .
- Modify the methoxyethoxy chain length to optimize pharmacokinetics (e.g., logP adjustments for bioavailability) .
Contradictions and Validation
- Synthetic Routes : (ethanol/water reflux) and (HCl/dioxane) suggest solvent-dependent reactivity. Validate by comparing yields in polar aprotic vs. protic solvents .
- Biological Activity : While highlights antimicrobial potential for structurally related pyrrole derivatives, direct data for this compound is lacking. Prioritize in vitro assays (e.g., MIC against Gram+/Gram- bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
